Methyl 2-ethynyl-6-fluorobenzoate
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Overview
Description
Methyl 2-ethynyl-6-fluorobenzoate: is an organic compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoate ester. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-6-fluorobenzoic acid with methanol in the presence of an acidic catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has been shown to enhance the efficiency of the reaction . These catalysts provide a stable and reusable option for continuous production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethynyl-6-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-ethynyl-6-fluorobenzoic acid or 2-ethynyl-6-fluorobenzophenone.
Reduction: Formation of 2-ethenyl-6-fluorobenzoate or 2-ethyl-6-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethynyl-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of methyl 2-ethynyl-6-fluorobenzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Methyl 2-ethynylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 6-fluorobenzoate: Lacks the ethynyl group, affecting its chemical behavior and applications.
Methyl 2-ethynyl-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.
Uniqueness: Methyl 2-ethynyl-6-fluorobenzoate is unique due to the combined presence of both the ethynyl and fluorine groups on the benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 2-ethynyl-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDGLNAULODBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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